![molecular formula C14H15N5O2 B1292992 3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1119450-69-9](/img/structure/B1292992.png)
3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
The compound "3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of an indole moiety and an oxadiazole ring. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemistry of related oxadiazole derivatives and indole-based scaffolds, which can be used to infer potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides or the reaction of nitriles with hydroxylamine derivatives. For instance, the synthesis of 3-amino-1,2,4-oxadiazole derivatives has been achieved from t-butoxycarbonylamino-1,2,4-oxadiazole and also from hydroxyguanidine and formyl fluoride . Similarly, indole-based oxadiazole scaffolds have been synthesized through a multi-step process involving the transformation of indole carboxylic acid into various intermediates, followed by a nucleophilic substitution reaction to yield the final oxadiazole product . These methods could potentially be adapted for the synthesis of "3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide".
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The crystal structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been determined by single-crystal X-ray analysis, revealing a triclinic space group . This information can be useful in predicting the crystal structure and molecular conformation of the compound , which may exhibit similar packing and bonding characteristics.
Chemical Reactions Analysis
Oxadiazole derivatives are known to participate in various chemical reactions. For example, 3-cyano-1,2,4-oxadiazole, prepared by dehydration of 1,2,4-oxadiazole-3-carboxamide, is highly reactive but thermally stable . The reactivity of the aminomethyl group in "3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide" could also be explored in various chemical transformations, potentially leading to a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can vary widely depending on the substituents attached to the core structure. The stability, solubility, and melting point are some of the properties that can be influenced by the molecular framework. For instance, 3-amino-1,2,4-oxadiazole has been reported to be unexpectedly stable . The indole moiety present in the compound is known for its aromaticity and potential for hydrogen bonding, which could affect the compound's solubility and interaction with biological targets .
Scientific Research Applications
Synthesis of Hybrid Molecules
Research has demonstrated the synthesis of new hybrid molecules containing azole moieties, including 1,2,4-oxadiazoles, derived from tryptamine and other precursors. These compounds, through several steps, have been transformed into derivatives with potential biological activities. For instance, compounds were synthesized starting from hydrazide via the formation of corresponding 1,3,4-oxadiazole compounds, while bitriazole compounds were obtained by intramolecular cyclization of carbothioamides in basic media. These processes highlight the versatility of the core structure in generating diverse bioactive molecules (Ceylan et al., 2014).
Biological Activities
The synthesized compounds have been evaluated for various biological activities, demonstrating antimicrobial, antilipase, and antiurease activities. This suggests their potential utility in developing therapeutic agents. For example, one study revealed that some synthesized compounds showed promising antimicrobial, antilipase, and/or antiurease activity, indicating their potential in addressing multiple biological targets (Ceylan et al., 2014).
Antiproliferative and Anti-inflammatory Applications
Another research direction involves the evaluation of oxadiazole derivatives for their antiproliferative and anti-inflammatory properties. Compounds such as 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles have been synthesized and tested for their anti-inflammatory and anti-proliferative activities, with some showing significant effects. This indicates the potential of such compounds in cancer therapy and inflammation treatment (Rapolu et al., 2013).
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c15-7-12-18-14(21-19-12)13(20)16-6-5-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,17H,5-7,15H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPCFOKMIHMBQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NC(=NO3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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